molecular formula C20H22FN3O2S B2984890 2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide CAS No. 1234835-25-6

2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2984890
CAS RN: 1234835-25-6
M. Wt: 387.47
InChI Key: YUDRXXQBXKYERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a member of the benzamide family and is known to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Mass Spectrometry Analysis

This compound can be used as a reference material in mass spectrometry . Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for identifying unknown compounds, quantifying known materials, and elucidating the structure and chemical properties of molecules. The mass spectral data of this compound are of high quality and can be used to compare and identify similar compounds in complex mixtures .

Medicinal Chemistry

In medicinal chemistry, this compound could serve as a precursor or intermediate in the synthesis of various pharmaceutical agents. Its structure contains a piperidine ring, which is a common motif in many pharmacologically active molecules. The piperidine moiety is known for its presence in compounds with a wide range of therapeutic activities, including analgesics, antipsychotics, and antihistamines .

Pharmacology

Pharmacologically, derivatives of this compound could be explored for their potential as modulators of biological targets. Piperidine derivatives are known to interact with a variety of receptors and enzymes, which could lead to the development of new drugs with applications in pain management, neurodegenerative diseases, and psychiatric disorders .

Organic Synthesis

In organic synthesis, this compound can be utilized in Suzuki-Miyaura cross-coupling reactions. This type of reaction is a widely-applied method for forming carbon-carbon bonds and is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials. The boron-containing compounds derived from this compound could act as coupling partners in these reactions .

Biochemistry

From a biochemical perspective, the compound’s derivatives could be investigated for their role in enzyme inhibition or activation . Piperidine derivatives often exhibit biological activity by interacting with enzymes, which can lead to applications in disease treatment or biochemical pathway regulation .

Environmental Science

Lastly, in environmental science, this compound could be studied for its degradation products and their environmental impact. Understanding the metabolic pathways and potencies of new synthetic compounds is crucial for assessing their safety and ecological effects. Research into how such compounds break down in the environment can inform pollution control and waste management strategies .

properties

IUPAC Name

2-fluoro-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S/c1-27-19-16(6-4-10-22-19)20(26)24-11-8-14(9-12-24)13-23-18(25)15-5-2-3-7-17(15)21/h2-7,10,14H,8-9,11-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDRXXQBXKYERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide

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